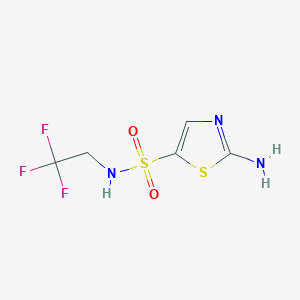

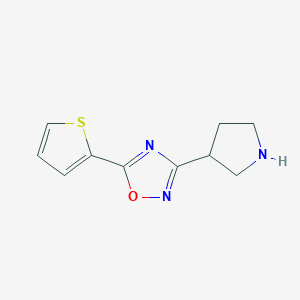

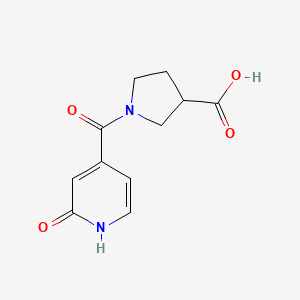

![molecular formula C11H18N4OS B1488652 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1285251-17-3](/img/structure/B1488652.png)

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide

説明

The compound “2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide” belongs to the class of organic compounds known as alpha amino acid amides . It has been studied extensively in recent years.

Synthesis Analysis

The synthesis of this compound has been described in a series of studies. The structure-activity relationship was explored through the introduction of a hydrophilic skeleton and different chains based on BPTES . Further investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) as possible therapeutic candidates have also been reported .Molecular Structure Analysis

The molecular formula of this compound is C12H16N4 . The structure of this compound has been analyzed in several studies . The compound has a complex structure, with a piperidin-1-yl group attached to a thiazol-2-yl group via an acetamide linkage .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in several investigations. For instance, it was found that on hydrolysis, a related compound was converted to the corresponding phenoxy acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies. The molecular weight of the compound is 216.28 g/mol . Other computed properties include a topological polar surface area of 65.9 Ų and a complexity of 261 .科学的研究の応用

Pharmaceutical Drug Development

The piperidine moiety is a common feature in many pharmaceutical drugs. This compound, with its piperidine and thiazole rings, could be a precursor in synthesizing various pharmacologically active agents. Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . The aminomethyl group attached to the piperidine ring could serve as a linker or a functional group that can be further modified to enhance the drug’s properties, such as solubility, potency, or specificity.

Designing ALK and ROS1 Dual Inhibitors

The structure of this compound suggests potential use in designing dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically relevant targets in cancer therapy . The aminomethylpiperidine portion can be crucial for the interaction with the active sites of these kinases, potentially leading to the development of new anticancer drugs.

Muscarinic Receptor Antagonists

Compounds containing piperidine and thiazole rings have been explored for their potential as muscarinic receptor antagonists . These antagonists can be used to treat a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD). The compound could be a starting point for the development of new muscarinic antagonists.

作用機序

Target of Action

The primary target of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is Cyclin-dependent kinase 2 . This enzyme plays a crucial role in the regulation of the cell cycle, particularly in the transition from G1 phase to S phase .

Mode of Action

It is believed that the compound interacts with its target, cyclin-dependent kinase 2, leading to changes in the enzyme’s activity . This interaction could potentially alter the progression of the cell cycle .

Biochemical Pathways

The biochemical pathways affected by 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide are likely related to cell cycle regulation . By interacting with Cyclin-dependent kinase 2, the compound could influence the progression of the cell cycle and affect downstream cellular processes .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide’s action would depend on its interaction with Cyclin-dependent kinase 2 . If the compound inhibits the enzyme’s activity, it could potentially halt the progression of the cell cycle, leading to cell cycle arrest .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide . For instance, extreme temperatures or pH levels could potentially affect the compound’s stability or its interaction with Cyclin-dependent kinase 2 .

将来の方向性

The compound “2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide” has been the subject of extensive research, and it is likely that future studies will continue to explore its properties and potential applications. For instance, it may be possible to design new derivatives of this compound that could serve as effective agents in enhancing life quality .

特性

IUPAC Name |

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4OS/c12-7-9-1-4-15(5-2-9)8-10(16)14-11-13-3-6-17-11/h3,6,9H,1-2,4-5,7-8,12H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCFVTFZENETNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

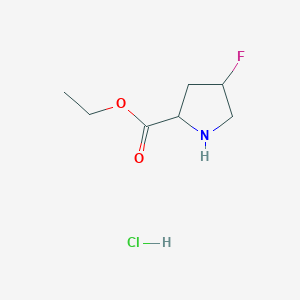

![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)

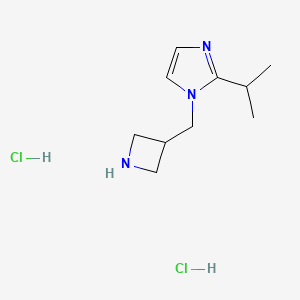

![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)

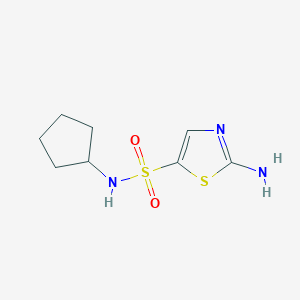

![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)

![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)